Predicted Lipophilicity Advantage Over the 1-Phenyl Analog for Blood-Brain Barrier Penetration
The N1-benzyl substituent of the target compound provides a calculated octanol-water partition coefficient (cLogP) of 3.8 ± 0.3, which falls within the optimal range for blood-brain barrier (BBB) penetration (cLogP 2–4). In contrast, the direct 1-phenyl analog (ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) has a calculated cLogP of 3.0 ± 0.3, placing it at the lower boundary for CNS exposure [1]. This ~0.8 unit cLogP increase is consistent with the favorable effect of a benzyl over a phenyl group on CNS multiparameter optimization (MPO) scores in related quinoxaline series [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: cLogP ≈ 3.0 |
| Quantified Difference | Δ cLogP ≈ +0.8 |
| Conditions | Consensus model prediction (ChemAxon/ALOGPS 2.1); no experimental logP currently available |
Why This Matters
A higher cLogP within the CNS-accessible range indicates a greater probability of brain exposure, making the benzyl analog more suitable for neurological target screening libraries.
- [1] Consensus logP prediction using ChemAxon Marvin (version 23.17) and ALOGPS 2.1; compound SMILES input: CCOC(=O)c1c(N)nc2nc3ccccc3n(Cc4ccccc4)c12. View Source
